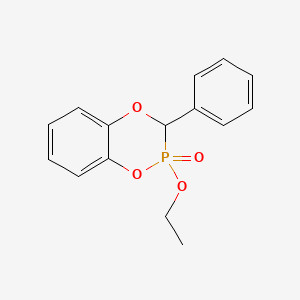

![molecular formula C14H10N4O2 B5107099 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)

1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzimidazole derivatives are known for their broad spectrum of biological and chemical properties, which include antimicrobial, anticancer, and antioxidant activities. These compounds are synthesized through various chemical reactions, often involving the formation of the benzimidazole core, followed by substitutions at different positions to introduce functional groups like 1,2,4-oxadiazole.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under different conditions. For compounds similar to the one , a two-step synthesis can be employed: first, creating the benzimidazole core and then introducing the 1,2,4-oxadiazole moiety through reactions with appropriate hydrazides or acyl chlorides. The Weidenhagen reaction followed by N-methylation has been reported as a method to synthesize related compounds (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using spectroscopic techniques such as IR, NMR, and Mass spectrometry. These techniques provide insights into the functional groups present, the molecular framework, and the electronic environment within the molecule. For example, the synthesis and characterization of 1,3,4-oxadiazole derivatives containing the benzimidazole moiety have been confirmed through IR, 1 HNMR, and elemental analysis (Yingju, 2014).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, nitration, bromination, sulfonation, formylation, and acylation. These reactions can occur at different sites of the molecule, depending on the nature of the substituents and the reaction conditions. The introduction of the 1,2,4-oxadiazole group enhances the reactivity towards these substitutions by activating the adjacent positions (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the benzimidazole core. The introduction of a 1,2,4-oxadiazole group can affect these properties by altering the molecule's polarity and its interactions with solvents.

Chemical Properties Analysis

Benzimidazole derivatives exhibit a wide range of chemical properties, including antimicrobial, anticancer, and antioxidant activities. These properties are attributed to the presence of the benzimidazole core and the specific functional groups attached to it. For instance, compounds with 1,3,4-oxadiazole groups have shown potent antibacterial and anticancer activities due to their ability to interact with biological targets (Soselia et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds, such as those containing a furan ring and an oxadiazole ring, have been found to target proteins likealdose reductase . Aldose reductase is an enzyme involved in the glucose metabolism pathway and has been implicated in complications of diabetes .

Mode of Action

Compounds with similar structures have been known to interact with their targets, causing changes in the function of the target protein . For instance, some compounds inhibit the activity of their target protein, thereby altering the biochemical pathways in which the protein is involved .

Biochemical Pathways

Given that similar compounds target aldose reductase, it can be inferred that this compound may affect thepolyol pathway . This pathway is involved in glucose metabolism, and alterations in this pathway can have significant effects on cellular function .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

Given the potential target of this compound, it can be inferred that it may have effects onglucose metabolism within cells . Alterations in glucose metabolism can have significant effects on cellular function and overall health .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .

Eigenschaften

IUPAC Name |

3-(benzimidazol-1-ylmethyl)-5-(furan-2-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c1-2-5-11-10(4-1)15-9-18(11)8-13-16-14(20-17-13)12-6-3-7-19-12/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCIOBRJQWDFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=NOC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)

![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)

![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)

![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)

![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)

![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)

![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)

![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)

![N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5107105.png)

amine](/img/structure/B5107113.png)

![2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)